2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid
Description
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is a synthetic organic compound featuring a 3-methylbutanoic acid backbone substituted with a formamido group attached to a 2-chloro-5-nitrophenyl moiety. This structure integrates both aromatic and aliphatic components, with the nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring contributing to its electronic and steric properties. Its synthesis likely involves coupling reactions between activated 2-chloro-5-nitrobenzoic acid derivatives and 3-methylbutanoic acid precursors, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-5-7(15(19)20)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUDJVVPRYUIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps. One common method includes the nitration of a chlorophenyl compound followed by formylation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Case Study: Les-3331
A derivative named Les-3331, which incorporates a similar structure, was shown to induce apoptosis in breast cancer cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation . This suggests that the compound could serve as a lead for developing novel anticancer agents.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems has been investigated. For instance, it may act as an antagonist at NMDA receptors, which are implicated in neurodegenerative diseases. Kynurenic acid, a metabolite related to this compound, has demonstrated neuroprotective effects and may offer therapeutic benefits for conditions like Alzheimer's disease .
Enzyme Inhibition
The presence of the chloro and nitro groups in the structure enhances the compound's ability to inhibit specific enzymes involved in metabolic pathways. Studies have indicated that similar compounds can effectively inhibit glycine receptors, which play a crucial role in neurotransmission .
Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.0 | Apoptosis induction via mitochondrial disruption |
| Anticancer | MDA-MB-231 | 5.0 | Caspase activation |
| NMDA receptor inhibition | Various models | 0.06 | Noncompetitive inhibition |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the aromatic substituents or the carboxylic acid backbone:
Key Observations :
- Replacing the formamido linkage (in the target compound) with an ester group (as in the benzoate derivative) reduces hydrogen-bonding capacity, which may impact solubility and crystallinity .
- The acenaphthen-5-yl group in ’s compound provides a bulky polycyclic substituent, likely reducing solubility but increasing lipophilicity compared to the target compound’s simpler phenyl group .
Key Insights :
- The formamido linkage in the target compound may enhance binding to biological targets (e.g., enzymes) compared to ester-linked analogs, due to hydrogen-bonding capabilities .
- Derivatives of 3-methylbutanoic acid with bulky aromatic groups (e.g., acenaphthen-5-yl) show specialized bioactivity, whereas nitro-chloro aromatic systems are more versatile in drug design .
Biological Activity
Chemical Identification
2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid, also known by its CAS number 50508-27-5, is a compound that belongs to the class of amino acid derivatives. Its molecular formula is and it exhibits unique biological properties that make it a subject of interest in pharmacological research.
The biological activity of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in metabolic processes. Research indicates that compounds with similar structures often exhibit effects on protein synthesis and cellular signaling pathways.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacteria, including resistant strains.
- Antithrombotic Effects : There is potential for this compound to exhibit antithrombotic activity, akin to other derivatives that inhibit factor Xa in the coagulation cascade, thus preventing thrombus formation .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other amino acid amides that have been studied for their inhibitory effects on various biochemical processes .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various amino acid derivatives against Staphylococcus aureus, highlighting the potential for 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid to reduce the minimum inhibitory concentration (MIC) of common antibiotics when used in combination .
- Antithrombotic Research : Another study focused on the structural analogs of this compound and their ability to inhibit factor Xa, demonstrating significant promise for developing new anticoagulant therapies .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Chemical Name | 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid |
| CAS Number | 50508-27-5 |
| Molecular Formula | |
| Antimicrobial Activity | Potential against resistant bacterial strains |
| Antithrombotic Activity | Inhibition of factor Xa |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
Research Findings
Recent studies have highlighted the significance of amino acid amides in drug development. For instance, modifications in the amino acid structure can lead to enhanced potency and selectivity for biological targets. The incorporation of nitrophenyl groups has been associated with increased interaction with enzyme active sites, suggesting a pathway for optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
